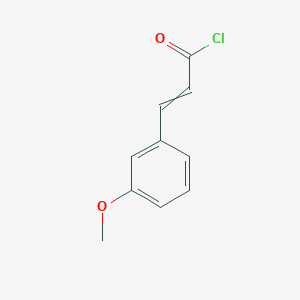

3-Methoxycinnamoyl Chloride

Description

Role of Acyl Halides as Activated Carboxylic Acid Derivatives in Synthetic Methodologies

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by the replacement of a hydroxyl group with a halide. echemi.com In organic chemistry, the term most often refers to the derivatives of carboxylic acids, which contain a -C(=O)X functional group. echemi.com Among these, acyl chlorides are the most important. They are characterized as highly reactive compounds and are pivotal intermediates in organic synthesis. lookchem.comchemical-suppliers.eu Their heightened reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon, making them excellent electrophiles. chemical-suppliers.eu

This reactivity makes acyl halides activated derivatives of carboxylic acids, which are themselves generally less reactive. sigmaaldrich.com The primary role of acyl halides is to facilitate nucleophilic acyl substitution reactions. lookchem.comchemical-suppliers.eu They react readily with a wide range of nucleophiles to introduce an acyl group (R-C=O) into other molecules. For instance, their reaction with water yields carboxylic acids, with alcohols produces esters, and with ammonia (B1221849) or amines leads to the formation of amides. lookchem.com This versatility renders them indispensable for constructing more complex molecular architectures and for the introduction of functional groups that can be further manipulated in multi-step syntheses. lookchem.com The conversion of a carboxylic acid to an acyl halide is a common strategy to activate it for subsequent transformations. sigmaaldrich.com Reagents frequently used for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. chemical-suppliers.euacs.org

Strategic Importance of Cinnamoyl Chlorides in Chemical Transformations

Cinnamoyl chlorides are a specific subclass of acyl halides that feature a phenyl group attached to an α,β-unsaturated carbonyl system. This structural motif imparts unique reactivity and strategic importance in chemical synthesis. The cinnamoyl group is a valuable building block for a wide array of organic molecules, and cinnamoyl chloride serves as a highly effective reagent for its introduction. chemicalbook.comnih.gov

The strategic importance of cinnamoyl chlorides lies in their ability to participate in a variety of chemical transformations to produce cinnamic acid derivatives, which are significant in the synthesis of pharmaceuticals, agrochemicals, and materials. chemicalbook.comchemspider.com As potent acylating agents, they are used in the preparation of cinnamate (B1238496) esters and cinnamamides. nih.gov Furthermore, the conjugated system, including the aromatic ring and the carbon-carbon double bond, allows for additional reactions beyond simple nucleophilic acyl substitution. This extended conjugation is crucial for the synthesis of compounds like chalcones, which are known for their broad range of biological activities. nih.gov The reactivity of the cinnamoyl chloride scaffold makes it a versatile tool for chemists to construct complex molecules with specific functional and stereochemical requirements. chemspider.com Recent research has also explored novel transformations of cinnamyl chlorides, such as photocatalyzed diastereoselective isomerization to form cyclopropanes, highlighting their continuing importance in developing new synthetic methodologies. chemsrc.comchemicalbook.com

Scope and Research Focus on 3-Methoxycinnamoyl Chloride in Contemporary Organic Chemistry

Within the family of cinnamoyl chlorides, substituted derivatives such as this compound are of significant interest as they allow for the synthesis of molecules with tailored electronic and steric properties. The methoxy (B1213986) group at the meta-position of the phenyl ring influences the reactivity of the molecule and provides a handle for further functionalization or specific interactions in biological systems.

The synthesis of this compound is typically achieved by treating its parent carboxylic acid, 3-methoxycinnamic acid, with a chlorinating agent like thionyl chloride. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15851-92-0 | rsc.org |

| Molecular Formula | C₁₀H₉ClO₂ | lookchem.com |

| Molecular Weight | 196.63 g/mol | lookchem.comrsc.org |

Contemporary research on this compound focuses on its utility as a key intermediate in the synthesis of complex organic molecules with specific biological or material properties. One area of investigation involves its reaction with diazoalkanes. For example, the reaction of this compound with diazo-n-octane has been used to synthesize novel α-diazoketones, which are themselves versatile intermediates in organic synthesis.

Another significant application is in the field of medicinal chemistry and biochemistry. Researchers have utilized this compound for the targeted acylation of complex biomolecules. In one study, it was used for the in situ acylation of sn-glycerophosphocholine to prepare 1-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine. This work is part of a broader effort to synthesize novel phosphatidylcholine derivatives and evaluate their antiproliferative activity against cancer cell lines. The resulting conjugates demonstrated significantly higher antitumor activity than the free 3-methoxycinnamic acid, with some derivatives showing particular efficacy against doxorubicin-resistant colon cancer cells.

Table 2: Representative Reaction of this compound

| Reaction | Reactants | Reagents/Conditions | Product | Research Focus | Source |

| Acylation | sn-Glycerophosphocholine, this compound (formed in situ) | Dibutyltin oxide (DBTO) | 1-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine | Synthesis of lysophosphocholines with potential antiproliferative activity |

These research avenues underscore the strategic importance of this compound as a specialized reagent. Its application allows for the precise introduction of the 3-methoxycinnamoyl moiety, enabling the exploration of new chemical space and the development of molecules with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3 |

InChI Key |

SXXZPHOCVWJAEN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)Cl |

Origin of Product |

United States |

Synthesis and Preparation of 3 Methoxycinnamoyl Chloride

Established Synthetic Routes from Corresponding Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Acyl chlorides are highly reactive and serve as versatile intermediates for the synthesis of esters, amides, and other acyl derivatives. pearson.comchemguide.co.uk

Conversion of 3-Methoxycinnamic Acid to 3-Methoxycinnamoyl Chloride using Thionyl Chloride

The most common and well-established method for preparing this compound is the reaction of 3-methoxycinnamic acid with thionyl chloride (SOCl₂). nbinno.comguidechem.com This reaction is favored for its efficiency and the convenient removal of byproducts. chemguide.co.ukchemguide.co.uk

The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent formation of a chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orglibretexts.orgmasterorganicchemistry.com The evolution of these gases drives the reaction to completion. chemguide.co.ukmasterorganicchemistry.com

A typical laboratory procedure involves treating 3-methoxycinnamic acid with an excess of thionyl chloride, often in an inert solvent like benzene. The reaction mixture is heated to facilitate the reaction until the evolution of gas ceases. prepchem.comprepchem.com The excess thionyl chloride and solvent are then removed by distillation under reduced pressure to yield the crude this compound. prepchem.comoc-praktikum.de For many applications, the crude product is of sufficient purity. oc-praktikum.de If necessary, further purification can be achieved through vacuum distillation. nbinno.com

The reaction can be accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form a Vilsmeier-type reagent, which is a more potent chlorinating agent.

Alternative Reagents for Acyl Chloride Formation from Carboxylic Acids

While thionyl chloride is widely used, several other reagents can effectively convert carboxylic acids to acyl chlorides. nii.ac.jpdoubtnut.com These alternatives can be advantageous in specific synthetic contexts.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this transformation and is often used with a catalytic amount of DMF. wikipedia.orgresearchgate.net It is considered a milder and more selective reagent than thionyl chloride. wikipedia.org The reaction with oxalyl chloride produces volatile byproducts (CO, CO₂, and HCl), which simplifies the workup procedure. sciencemadness.org However, a potential drawback is the formation of the potent carcinogen dimethylcarbamoyl chloride as a minor byproduct when DMF is used as a catalyst. wikipedia.org

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a solid reagent that reacts with carboxylic acids in the cold to produce the corresponding acyl chloride. chemguide.co.ukchemguide.co.uk The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uklibretexts.org The acyl chloride can be separated from the mixture by fractional distillation. chemguide.co.uklibretexts.org

Phosphorus Trichloride (PCl₃): Phosphorus trichloride, a liquid reagent, also converts carboxylic acids to acyl chlorides. nii.ac.jpkhanacademy.org The reaction is generally less vigorous than with PCl₅ as no hydrogen chloride is produced. chemguide.co.ukchemguide.co.uk The other product of this reaction is phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org

Interactive Data Table: Common Reagents for Acyl Chloride Synthesis

| Reagent | Formula | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts, easily removed. chemguide.co.ukchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Mild and selective, volatile byproducts. wikipedia.orgsciencemadness.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent, reacts in the cold. chemguide.co.ukchemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Less vigorous reaction, no HCl produced. chemguide.co.ukchemguide.co.uk |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact and enhance safety.

Principle-Driven Methodologies for Sustainable Production

The application of green chemistry principles to the synthesis of this compound focuses on several key areas. One approach involves the use of more environmentally benign chlorinating agents. For instance, bis(trichloromethyl)carbonate, also known as triphosgene, can be used as a chlorinating reagent in a solvent-free process, which reduces environmental pollution and simplifies the reaction workup. google.com Another strategy is the development of catalytic methods that reduce the amount of reagents required and minimize waste generation.

Solvent Minimization and Environmentally Benign Reagents

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. google.com Research has explored solvent-free conditions for the synthesis of related acyl chlorides, which not only reduces pollution from volatile organic compounds but can also simplify the purification process. google.com The use of bio-based solvents, such as Cyrene™, has also been investigated for related amide synthesis from acid chlorides, offering a more sustainable alternative to traditional dipolar aprotic solvents like DMF and dichloromethane. rsc.orghud.ac.uk Furthermore, replacing hazardous reagents like thionyl chloride with greener alternatives is a key goal. researchgate.net While direct green alternatives for the synthesis of this compound are still under development, the broader trends in organic synthesis point towards the adoption of such methodologies. tandfonline.com

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste. Key parameters that are often adjusted include:

Reaction Temperature: The temperature at which the reaction is conducted can significantly influence the reaction rate and the formation of byproducts. For the reaction with thionyl chloride, the mixture is often heated to reflux to ensure the reaction goes to completion. prepchem.com However, careful control of the temperature is necessary to avoid decomposition of the product.

Reaction Time: The duration of the reaction is another critical factor. The reaction is typically monitored until the evolution of gaseous byproducts ceases, indicating the completion of the reaction. prepchem.com

Stoichiometry of Reagents: The ratio of the carboxylic acid to the chlorinating agent can impact the yield. Using an excess of the chlorinating agent, such as thionyl chloride, can help to drive the reaction to completion. nbinno.com However, this also necessitates the removal of the excess reagent during the workup.

Use of Catalysts: As mentioned, catalysts like DMF can accelerate the reaction rate, allowing for milder reaction conditions and potentially reducing reaction times.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields of a pure product, which is essential for its subsequent use in further synthetic applications.

Chemical Reactivity and Mechanistic Studies of 3 Methoxycinnamoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including acyl chlorides such as 3-Methoxycinnamoyl Chloride. This class of reactions involves the replacement of a leaving group on an acyl carbon by a nucleophile. The general mechanism proceeds through a two-stage process: nucleophilic addition followed by elimination.

Acyl chlorides are among the most reactive derivatives of carboxylic acids. Their high reactivity stems from the electronic structure of the acyl chloride group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms withdraw electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.

The general mechanism for nucleophilic acyl substitution involves a nucleophilic addition-elimination pathway. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. In the second step, the carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is expelled. This two-step process results in the net substitution of the chloride with the incoming nucleophile.

The reactivity of acyl chlorides is such that they can be readily converted into less reactive carboxylic acid derivatives like anhydrides, esters, and amides.

Oxygen-containing nucleophiles, such as alcohols and carboxylate salts, readily react with this compound to form esters and anhydrides, respectively.

This compound reacts exothermically with alcohols to produce esters. This reaction, a type of nucleophilic acyl substitution, is a common method for ester synthesis. The reaction typically proceeds rapidly at room temperature.

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, often a tertiary amine like pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

| Reactant 1 | Reactant 2 (Alcohol) | Product (Ester) | Byproduct |

|---|---|---|---|

| This compound | Methanol | Methyl 3-methoxycinnamate | Hydrogen Chloride |

| This compound | Ethanol | Ethyl 3-methoxycinnamate | Hydrogen Chloride |

| This compound | Isopropanol | Isopropyl 3-methoxycinnamate | Hydrogen Chloride |

The reaction of this compound with a carboxylate salt, such as sodium acetate, yields a mixed anhydride. This reaction is another example of nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile.

The carboxylate ion attacks the electrophilic carbonyl carbon of the this compound. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the chloride ion and the formation of the anhydride. This method is versatile and can be used to prepare both symmetrical and mixed anhydrides. khanacademy.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 (Carboxylate Salt) | Product (Anhydride) | Byproduct |

|---|---|---|---|

| This compound | Sodium Acetate | Acetic 3-methoxycinnamic anhydride | Sodium Chloride |

| This compound | Sodium Benzoate | Benzoic 3-methoxycinnamic anhydride | Sodium Chloride |

Nitrogen nucleophiles, including ammonia (B1221849) and primary amines, react with this compound to form amides.

This compound reacts vigorously with ammonia and primary amines to yield amides. The reaction with ammonia produces a primary amide (3-methoxycinnamamide), while reactions with primary amines yield N-substituted (secondary) amides.

The mechanism is analogous to that of esterification. The nitrogen atom of ammonia or the amine acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate eliminates a chloride ion to form the amide. Due to the basic nature of ammonia and amines, two equivalents are typically required: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct, forming an ammonium salt. chemguide.co.ukdocbrown.info

| Reactant 1 | Reactant 2 (Nitrogen Nucleophile) | Product (Amide) | Byproduct |

|---|---|---|---|

| This compound | Ammonia | 3-Methoxycinnamamide | Ammonium Chloride |

| This compound | Methylamine | N-methyl-3-methoxycinnamamide | Methylammonium Chloride |

| This compound | Aniline | N-phenyl-3-methoxycinnamamide | Anilinium Chloride |

Reactions with Nitrogen Nucleophiles

Synthesis of Isothiocyanates via Thiocyanate (B1210189) Salts

The synthesis of 3-methoxycinnamoyl isothiocyanate can be achieved through the reaction of this compound with a thiocyanate salt, typically ammonium thiocyanate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, being a good leaving group, is expelled. This results in the formation of 3-methoxycinnamoyl isothiocyanate. The reaction is often carried out in a non-polar solvent like dichloromethane and may be catalyzed by a phase-transfer catalyst such as polyethylene glycol (PEG400) to enhance the solubility and reactivity of the thiocyanate salt. scispace.com

Reaction Scheme: Synthesis of 3-Methoxycinnamoyl Isothiocyanate

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | Ammonium Thiocyanate | PEG400/Dichloromethane | 3-Methoxycinnamoyl Isothiocyanate |

Formation of Thiourea (B124793) Derivatives from Isothiocyanates and Amines

3-Methoxycinnamoyl isothiocyanate, synthesized as described in the previous section, serves as a key intermediate in the preparation of various thiourea derivatives. These derivatives are formed through the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate, leading to the formation of a new carbon-nitrogen bond. A subsequent proton transfer from the amine nitrogen to the sulfur atom results in the stable thiourea product. researchgate.net

This synthetic route allows for the introduction of a wide variety of substituents at the thiourea moiety, depending on the amine used in the reaction. For instance, reaction with aniline derivatives leads to the corresponding N-aryl-N'-(3-methoxycinnamoyl)thioureas. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, yielding the desired thiourea derivatives in good yields. scispace.comresearchgate.net

Table: Synthesis of 3-Methoxycinnamoyl Thiourea Derivatives

| 3-Methoxycinnamoyl Isothiocyanate | Amine | Product |

|---|---|---|

| Aniline | (E)-3-(3-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide | |

| p-Toluidine | (E)-3-(3-methoxyphenyl)-N-(p-tolylcarbamothioyl)acrylamide | |

| p-Anisidine | (E)-N-((4-methoxyphenyl)carbamothioyl)-3-(3-methoxyphenyl)acrylamide |

Synthesis of Hydrazides

This compound readily undergoes reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 3-methoxycinnamoyl hydrazide. This reaction is another example of a nucleophilic acyl substitution. The nitrogen atom of hydrazine, acting as the nucleophile, attacks the carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion and a proton results in the formation of the corresponding hydrazide. This reaction is typically carried out in an appropriate solvent, and the product can be isolated upon completion. Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and other biologically active molecules. google.comrsc.org

Reactions with Sulfur Nucleophiles: Thioester Formation

Thioesters can be synthesized from this compound by reaction with a thiol (R-SH) in the presence of a base. The base, such as a tertiary amine, deprotonates the thiol to form a thiolate anion (R-S⁻), which is a strong nucleophile. The thiolate anion then attacks the carbonyl carbon of this compound in a nucleophilic acyl substitution reaction. The chloride ion is displaced, leading to the formation of the corresponding S-alkyl or S-aryl 3-methoxycinnamoate (a thioester). wikipedia.orgresearchgate.net Thioesters are important compounds in organic synthesis and are also found in various biological systems. wikipedia.org

Reactions Involving the Cinnamoyl Moiety

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring (Theoretical Considerations)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) attached to the ring is a powerful activating group and an ortho-, para-director. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comquora.comwikipedia.org

The directing effect of the methoxy group can be explained by examining the stability of the carbocation intermediates (arenium ions) formed during the substitution process. When an electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the oxygen atom of the methoxy group, resulting in a particularly stable oxonium ion intermediate. In contrast, attack at the meta position does not allow for this type of resonance stabilization. Therefore, electrophilic substitution is strongly favored at the ortho and para positions. organicchemistrytutor.com

Reactions at the α,β-Unsaturated Carbonyl System (e.g., Addition Reactions)

The α,β-unsaturated carbonyl system in this compound provides an additional site for chemical reactions, specifically nucleophilic addition reactions. This system can undergo both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition) to the β-carbon. The polarization of the conjugated system makes the β-carbon electrophilic. libretexts.org

The type of addition that occurs depends on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition to the carbonyl carbon. Softer nucleophiles, such as amines, thiols, and enolates, generally favor 1,4-conjugate addition. libretexts.org

For example, the reaction of this compound with a soft nucleophile like a thiol in the presence of a base could potentially lead to the addition of the thiol to the β-carbon of the cinnamoyl moiety. This would result in the formation of a saturated thioether derivative after subsequent protonation. Similarly, other soft nucleophiles can add to the β-position, expanding the synthetic utility of this compound. libretexts.org

Specific Transformations and Derivatization Strategies

The reactivity of this compound, characterized by the presence of an acyl chloride group, an α,β-unsaturated system, and a methoxy-substituted aromatic ring, allows for a variety of specific chemical transformations and derivatization strategies. These reactions are pivotal for the synthesis of a range of valuable organic compounds.

Synthesis of α-Diazoketones from this compound

The synthesis of α-diazoketones from this compound has been successfully achieved through its reaction with diazoalkanes, such as diazo-n-octane. This transformation follows the general principles of the Arndt-Eistert synthesis, where an acyl chloride reacts with a diazoalkane. The reaction of this compound with diazo-n-octane has been investigated, yielding different products depending on the stoichiometry of the reactants. orientjchem.org

When this compound is treated with two moles of diazo-n-octane at 0°C, the primary product is 1-diazo-1-n-heptyl-4-(3-methoxy)phenyl-3-en-2-one. orientjchem.org Increasing the molar ratio of diazo-n-octane to three moles leads to the formation of 4-(3-methoxy)phenyl-3-n-heptyl-1-diazoacetyl-5-n-heptyl pyrazoline. orientjchem.org These α-diazoketones are typically obtained as light yellow, viscous liquids. orientjchem.org Their purification by distillation is challenging due to the thermal lability of the diazo group, even under vacuum. orientjchem.org Consequently, characterization is often performed using chemical methods, such as reactions with 2,4-dinitrophenyl hydrazine, benzoic acid, phenol, and dry hydrochloric acid, along with elemental analysis. orientjchem.org

The reaction highlights the dual reactivity of the system, where both the acyl chloride and the activated double bond can participate in reactions with the diazoalkane. orientjchem.org The initial acylation of the diazoalkane is followed by either a simple substitution or a subsequent cycloaddition reaction involving the α,β-unsaturated system.

Table 1: Synthesis of α-Diazoketones from this compound

| Molar Ratio (this compound : Diazo-n-octane) | Product |

| 1 : 2 | 1-diazo-1-n-heptyl-4-(3-methoxy)phenyl-3-en-2-one |

| 1 : 3 | 4-(3-methoxy)phenyl-3-n-heptyl-1-diazoacetyl-5-n-heptyl pyrazoline |

Data sourced from Gangwar & Agarwal, 2016. orientjchem.org

Reduction Reactions to Aldehydes and Alcohols (Theoretical Scope)

While specific studies on the reduction of this compound are not extensively documented, the theoretical scope of its reduction to the corresponding aldehyde (3-methoxycinnamaldehyde) and alcohol (3-methoxycinnamyl alcohol) can be inferred from well-established organic transformations of acyl chlorides.

Reduction to Aldehydes:

The selective reduction of an acyl chloride to an aldehyde is a common transformation, with the Rosenmund reduction being a classic example. wikipedia.org This method involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (the Rosenmund catalyst). wikipedia.org The poisoning of the catalyst is crucial to prevent the over-reduction of the aldehyde to the corresponding alcohol. wikipedia.org

For this compound, a theoretical Rosenmund reduction would proceed as follows:

Reactants: this compound, Hydrogen gas (H₂)

Catalyst: Palladium on Barium Sulfate (Pd/BaSO₄), often with a poison like thiourea or quinoline-sulfur.

Product: 3-Methoxycinnamaldehyde

Care must be taken to control the reaction conditions to maintain the integrity of the carbon-carbon double bond within the cinnamoyl structure, although the Rosenmund reduction has been shown to be effective for similar unsaturated acyl chlorides like cinnamoyl chloride itself.

Reduction to Alcohols:

The reduction of acyl chlorides to primary alcohols is a more straightforward process and can be achieved using a variety of reducing agents. Strong hydride reagents are typically employed for this transformation.

The theoretical reduction of this compound to 3-methoxycinnamyl alcohol can be accomplished via several pathways:

Using Complex Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing acyl chlorides to primary alcohols. The reaction typically proceeds rapidly and in high yield. Sodium borohydride (NaBH₄) can also be used, although it is a milder reducing agent.

Catalytic Hydrogenation: Under more forcing conditions than the Rosenmund reduction (e.g., higher pressure, more active catalyst), catalytic hydrogenation can reduce the acyl chloride functionality directly to the alcohol.

Table 2: Theoretical Reduction Products of this compound

| Reducing Agent/Method | Product | Functional Group Transformation |

| Rosenmund Reduction (H₂, Pd/BaSO₄, poison) | 3-Methoxycinnamaldehyde | Acyl Chloride → Aldehyde |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Methoxycinnamyl Alcohol | Acyl Chloride → Primary Alcohol |

| Sodium Borohydride (NaBH₄) | 3-Methoxycinnamyl Alcohol | Acyl Chloride → Primary Alcohol |

Advanced Characterization Techniques for 3 Methoxycinnamoyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Methoxycinnamoyl Chloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, data from its derivatives, such as phosphatidylcholines incorporating the 3-methoxycinnamoyl moiety, provide significant insights into its characteristic chemical shifts. nih.gov

¹H NMR Spectroscopy: In derivatives of this compound, the proton signals can be assigned as follows: The protons of the methoxy (B1213986) group (–OCH₃) typically appear as a singlet in the upfield region of the aromatic signals. The olefinic protons of the cinnamoyl group, which are on the α,β-unsaturated system, are expected to resonate as doublets in the downfield region, typically between 6.0 and 8.0 ppm, with a characteristic coupling constant for the trans configuration. The aromatic protons on the phenyl ring will present as a complex multiplet pattern, also in the downfield region, with their specific shifts influenced by the position of the methoxy substituent. For a phosphatidylcholine derivative of 3-methoxycinnamic acid, the olefinic protons were observed at 6.21 and 7.41 ppm, and the aromatic protons were found in the range of 6.69–7.29 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative of this compound, the carbonyl carbon of the acyl chloride group is expected to be the most downfield signal. The carbons of the α,β-unsaturated double bond will have distinct chemical shifts, as will the carbons of the aromatic ring. The methoxy group carbon will appear in the upfield region of the spectrum. In a reported phosphatidylcholine derivative, the carbon atoms of the α,β-double bond were detected at δ = 116.80, 116.91, 145.39, and 145.64 ppm. nih.gov The ester carbonyl carbon was observed at 166.56 ppm, and the aromatic carbons resonated in the range of 112.61–134.89 ppm. nih.gov

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Olefinic | 6.0 - 8.0 | Carbonyl | > 165 |

| Aromatic | 6.5 - 7.5 | Olefinic | 115 - 150 |

| Methoxy | 3.8 - 4.0 | Aromatic | 110 - 160 |

| Methoxy | 55 - 60 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands. A strong, sharp absorption band is anticipated in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. The C=C stretching vibrations of the aromatic ring and the alkene group would likely appear in the 1450-1650 cm⁻¹ region. The C-O stretching of the methoxy group would be observed in the fingerprint region, typically around 1000-1300 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and vinylic protons are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group would be just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | 1750 - 1800 |

| C=C (Aromatic/Alkene) | Stretch | 1450 - 1650 |

| C-O (Methoxy) | Stretch | 1000 - 1300 |

| C-H (Aromatic/Vinylic) | Stretch | > 3000 |

| C-H (Alkyl) | Stretch | < 3000 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom, leading to the formation of a cinnamoyl cation. Further fragmentation could involve the loss of carbon monoxide from the acylium ion, as well as cleavages around the aromatic ring and the methoxy group.

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of Chlorine |

| [M-COCl]⁺ | Loss of the Acyl Chloride Group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. While there are no specific published crystal structures for this compound itself, studies on derivatives, such as those involving methoxyphenyl moieties, have utilized this technique to confirm molecular structures and analyze intermolecular interactions like hydrogen bonding. nih.gov For a derivative of this compound that can be crystallized, X-ray diffraction analysis would yield a detailed structural model, confirming the trans geometry of the double bond and the spatial orientation of the methoxy and acyl chloride groups relative to the phenyl ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column could be employed with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure good peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Gas Chromatography (GC): Gas chromatography is another powerful technique for separating and analyzing volatile compounds. This compound, being a reactive acyl chloride, may require derivatization to a more stable ester before analysis by GC to prevent degradation in the injector or on the column. However, with careful selection of a non-reactive column and appropriate temperature programming, direct analysis may be possible. When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural identification of the components.

Computational Chemistry Studies on 3 Methoxycinnamoyl Chloride and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to molecules like 3-Methoxycinnamoyl Chloride to predict various chemical properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic regions, while the LUMO, an electron acceptor, points to electrophilic sites. researchgate.netyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. wuxibiology.com

For this compound, DFT calculations would reveal that the HOMO is primarily localized on the methoxy-substituted phenyl ring and the C=C double bond, which are the most electron-rich parts of the molecule. The LUMO is expected to be centered on the electron-deficient carbonyl chloride group (-COCl), particularly the antibonding π* orbital of the C=O bond and the C-Cl bond. This distribution makes the carbonyl carbon a prime target for nucleophilic attack.

The introduction of different substituents to the aromatic ring of this compound derivatives can modulate the HOMO-LUMO energies and the energy gap. Electron-donating groups would raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting capability.

Table 1: Illustrative Frontier Orbital Energies for this compound and a Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| This compound | -6.5 | -1.8 | 4.7 |

| 3-Methoxy-4-nitrocinnamoyl Chloride | -7.1 | -2.5 | 4.6 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgchemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netpreprints.org Intermediate potentials are shown in shades of orange, yellow, and green.

In an MEP map of this compound:

Red Regions : The most negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and, to a lesser extent, the oxygen of the methoxy (B1213986) group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Blue Regions : The most positive potential would be located around the carbonyl carbon, which is bonded to two electronegative atoms (oxygen and chlorine). This high positive potential confirms its status as the primary site for nucleophilic attack.

Green/Yellow Regions : The aromatic ring would exhibit a moderately negative potential (yellow to green), indicating its electron-rich character, while the hydrogen atoms would show a slightly positive potential.

MEP analysis provides a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from HOMO-LUMO analysis. chemrxiv.orgchemrxiv.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of bonds and lone pairs. wikipedia.orgwisc.edu This method is exceptionally useful for quantitatively describing intramolecular delocalization and charge transfer (hyperconjugation) interactions. ijnc.irrsc.org

The stability a molecule gains from these interactions can be estimated using second-order perturbation theory. The analysis calculates the stabilization energy E(2) associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. nih.gov

For this compound, significant NBO interactions would include:

Delocalization of the lone pairs of the carbonyl oxygen (nO) and methoxy oxygen (nO) into the antibonding π* orbital of the C=C double bond and the aromatic ring.

Hyperconjugation involving the π electrons of the aromatic ring and the C=C bond with the antibonding orbitals of adjacent sigma bonds.

Delocalization of the chlorine lone pairs (nCl) into the antibonding σ* orbital of the C-C bond.

Table 2: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of Carbonyl | π* (C=C) | 25.5 |

| LP (O) of Methoxy | π* (Carom-Carom) | 45.8 |

| π (C=C) | π* (C=O) | 20.1 |

| π (Carom-Carom) | π* (C=C) | 18.3 |

*LP denotes a lone pair.

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis using DFT aims to identify the most stable spatial arrangements (conformers) by calculating the potential energy surface as a function of key dihedral angles. researchgate.netnih.gov

For this compound, rotation around the single bonds in the cinnamoyl backbone (Ar-Cα and Cα-Cβ) leads to different conformers, such as s-cis and s-trans isomers. DFT calculations can determine the geometry of these conformers and their relative energies. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The results of such an analysis are crucial for understanding the molecule's preferred shape, which in turn influences its reactivity and biological interactions.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. unar.ac.id It is a cornerstone of structure-based drug design.

Derivatives of this compound can be investigated as potential ligands for various protein targets. Molecular docking simulations place the ligand into the binding site of a protein and score the different binding poses based on their predicted binding affinity. researchgate.netnih.gov

These studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex, including:

Hydrogen Bonds : Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like carbonyl oxygen or nitrogen atoms).

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and protein, such as aromatic rings and alkyl chains. nih.gov

Van der Waals Forces : General attractive or repulsive forces between molecules.

Electrostatic Interactions : Attraction or repulsion between charged or polar groups.

By analyzing the binding mode of a series of this compound derivatives, researchers can establish a structure-activity relationship (SAR). nih.govrdd.edu.iq This knowledge helps in the rational design of new derivatives with improved binding affinity and selectivity for the target protein. dntb.gov.ua For example, a docking study might reveal that adding a hydroxyl group at a specific position on the phenyl ring could form a critical hydrogen bond with an amino acid residue in the protein's active site, thereby enhancing its inhibitory activity.

Table 3: Example of a Molecular Docking Interaction Summary for a 3-Methoxycinnamoyl Derivative

| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Methoxy Oxygen | SER 210 | Hydrogen Bond | 2.9 |

| Phenyl Ring | PHE 330 | Pi-Pi Stacking | 3.8 |

| Phenyl Ring | LEU 152 | Hydrophobic | 4.1 |

| Carbonyl Oxygen | ASN 155 | Hydrogen Bond | 3.1 |

| Acyl Group | VAL 115 | Van der Waals | 3.9 |

Prediction of Binding Affinities and Interaction Sites

A crucial aspect of computational chemistry in drug discovery and molecular biology is the prediction of how a ligand (in this case, derivatives of this compound) will bind to a biological target, such as a protein or enzyme. This is often achieved through molecular docking simulations, which predict the preferred orientation of a molecule when bound to another to form a stable complex. The strength of this interaction is quantified by the binding affinity, typically expressed in kcal/mol.

In silico studies on compounds structurally similar to this compound derivatives, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), provide valuable insights into their potential binding interactions. For instance, molecular docking of ferulic acid with various receptors associated with the MCF-7 breast cancer cell line has been performed to predict its anticancer activity. The binding affinities, represented by the free energy of binding, indicate the stability of the ligand-receptor complex, with more negative values suggesting a stronger interaction. nih.govresearchgate.net

The interactions between the ligand and the amino acid residues of the protein's binding pocket are also identified. These interactions can include hydrogen bonds, hydrophobic interactions, and polar interactions, which collectively determine the specificity and strength of the binding. For example, the interaction of ferulic acid with the receptor 2IOG was found to involve twelve hydrophobic interactions and four polar hydrogen interactions. nih.gov

Table 1: Predicted Binding Affinities of Ferulic Acid with MCF-7 Receptors

| Receptor (PDB ID) | Binding Affinity (kcal/mol) | RMSD (Å) | Interacting Amino Acid Residues |

|---|---|---|---|

| 1R5K | -6.5 | 1.03 | Not specified |

| 2IOG | -6.96 | 0.64 | Not specified |

| 4IV2 | -6.8 | 1.12 | Not specified |

| 4IW6 | -6.2 | 1.25 | Not specified |

| 5DUE | -6.7 | 1.45 | Not specified |

| 5T92 | -6.3 | 1.33 | Not specified |

This data is based on studies of ferulic acid and is presented here as a predictive model for the potential interactions of this compound derivatives. nih.govresearchgate.net

Similarly, molecular docking studies on 3-methoxy flavone (B191248) derivatives with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have shown promising binding energies, suggesting their potential as anticancer agents. nih.gov One of the designed compounds, when complexed with the binding site of ER-α, exhibited a low binding energy of -10.14 kcal/mol. nih.gov These findings underscore the utility of computational methods in identifying potential biological targets and predicting the binding efficacy of novel compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

MD simulations of the ferulic acid-receptor 2IOG complex have been used to evaluate its stability. nih.gov Key parameters analyzed in these simulations include the Root Mean Square Fluctuation (RMSF) and the Radius of Gyration (Rg). The RMSF measures the average deviation of each atom from its mean position over the course of the simulation, with lower values indicating greater stability. The Rg provides an indication of the compactness of the complex, with stable systems showing less fluctuation in this value. nih.gov

In the case of the ferulic acid-2IOG complex, the RMSF was found to be 1.713 Å, which is below the 3 Å threshold often considered indicative of a stable complex. nih.gov The Rg value for this complex fluctuated around 1.000 Å, suggesting minimal conformational changes and a stable binding mode. nih.gov These results from a structurally related compound suggest that derivatives of this compound, upon binding to a target, could also form stable complexes, a prerequisite for sustained biological activity.

Table 2: Molecular Dynamics Simulation Parameters for Ferulic Acid-2IOG Complex

| Parameter | Value | Interpretation |

|---|---|---|

| Root Mean Square Fluctuation (RMSF) | 1.713 Å | Indicates stable complex bonding |

This data is based on a study of the ferulic acid-2IOG complex and serves as a model for the potential dynamic behavior of this compound derivatives in a protein binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. omicstutorials.comwikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

A QSAR model takes the form of a mathematical equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

Where "Activity" is a quantifiable measure of the biological effect, and "Molecular Descriptors" are numerical values that describe the physicochemical properties of the molecules. These descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the partition coefficient (log P) being a common example.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is selected. For this compound, this would involve synthesizing a library of derivatives and testing their activity in a specific biological assay.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to identify the descriptors that best correlate with the biological activity and to build the QSAR equation. imist.maimist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. drugdesign.org This allows for the prioritization of the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process. nih.gov QSAR studies on phenolic compounds have successfully correlated their structural features with their antioxidant activities, demonstrating the applicability of this approach to molecules with similar structural motifs to this compound. nih.govresearchgate.net

Applications in Advanced Organic Synthesis

As a Versatile Synthon for Complex Molecular Architectures

3-Methoxycinnamoyl chloride is a valuable building block, or synthon, for creating intricate molecular structures. Its utility is particularly evident in the synthesis of chalcones and flavonoids, which are important classes of natural products and synthetic compounds with diverse biological activities. sciencepublishinggroup.commdpi.com The cinnamoyl moiety provides a foundational structure that can be elaborated upon through various reactions.

For instance, it can undergo Friedel-Crafts acylation reactions with substituted phenols to produce chalcones. google.com These chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are precursors to flavonoids through subsequent cyclization reactions. sciencepublishinggroup.comgoogle.com The presence of the methoxy (B1213986) group on the aromatic ring influences the electronic properties of the molecule and can direct the course of further synthetic transformations, making it a versatile tool for chemists aiming to build complex molecular diversity.

Precursor for Bioactive Compounds (Focus on Synthetic Pathways)

The utility of this compound extends to the synthesis of various derivatives with potential biological applications.

Synthesis of Thiourea (B124793) Derivatives with Anti-Angiogenic Research Interest

Thiourea derivatives synthesized from this compound have been investigated for their potential as anti-angiogenic agents. researchgate.netscispace.comutm.my Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. scispace.com

The synthesis typically begins with the conversion of m-methoxycinnamic acid to this compound. This acyl chloride is then reacted with potassium thiocyanate (B1210189) (KSCN) to form an isothiocyanate intermediate. Subsequent reaction of this intermediate with various amines leads to the formation of a series of N-(3-methoxycinnamoyl)-N'-substituted thiourea derivatives. researchgate.netutm.my A study employing microwave-assisted nucleophilic acyl substitution reported yields of 60-70% for these thiourea derivatives. researchgate.netscispace.comutm.my In vivo studies using the chick chorioallantoic membrane (CAM) model have shown that these compounds can inhibit the formation of new blood vessels, suggesting their potential in anti-angiogenesis research. researchgate.netscispace.comunair.ac.id

Table 1: Synthesis of Thiourea Derivatives

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | m-Methoxycinnamic acid | Thionyl chloride (SOCl₂) | This compound |

| 2 | This compound, Potassium thiocyanate (KSCN) | Acetone | 3-Methoxycinnamoyl isothiocyanate (intermediate) |

| 3 | 3-Methoxycinnamoyl isothiocyanate, Substituted amine (R-NH₂) | Microwave irradiation | N-(3-methoxycinnamoyl)-N'-substituted thiourea |

Preparation of Phosphatidylcholine Derivatives

This compound can be used to modify phospholipids (B1166683) like phosphatidylcholine. nih.govmedchemexpress.com Phosphatidylcholines are major components of cell membranes. By incorporating the 3-methoxycinnamoyl group, researchers can create novel lipid analogs.

The synthesis involves the acylation of the hydroxyl group of a lysophosphatidylcholine (B164491) or a protected glycerophosphocholine with this compound in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction attaches the cinnamoyl moiety to the glycerol (B35011) backbone of the phospholipid, resulting in a phosphatidylcholine derivative with modified properties. These analogs can be used in studies of membrane structure and function.

Formation of Hydrazide Derivatives with Potential for Further Transformation

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a straightforward route to 3-methoxycinnamohydrazide. researchgate.netmdpi.comrsc.org This reaction is typically a nucleophilic acyl substitution where the hydrazine displaces the chloride.

Hydrazides are valuable intermediates in organic synthesis because they can be readily converted into a variety of other functional groups and heterocyclic systems. mdpi.comresearchgate.netnih.gov For example, 3-methoxycinnamohydrazide can react with aldehydes and ketones to form hydrazones. researchgate.net These hydrazones can then be used in cyclization reactions to synthesize heterocycles like pyrazoles, oxadiazoles, and triazoles, which are common scaffolds in medicinal chemistry. rsc.orgnih.gov

Table 2: Synthesis of Hydrazide and Hydrazone Derivatives

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound, Hydrazine hydrate (H₂NNH₂·H₂O) | Basic medium | 3-Methoxycinnamohydrazide |

| 2 | 3-Methoxycinnamohydrazide, Aldehyde or Ketone (R'COR'') | Acid catalyst | N'-(Substituted)-3-methoxycinnamohydrazone |

Role in Cascade Reactions and Multicomponent Synthesis

While specific examples directly involving this compound in cascade or multicomponent reactions are not extensively detailed in the provided search results, its structural motifs are relevant to these advanced synthetic strategies. nih.govresearchgate.net Acyl chlorides are known participants in multicomponent reactions, often acting as electrophilic partners. researchgate.net

The α,β-unsaturated carbonyl system present in the 3-methoxycinnamoyl structure is a classic Michael acceptor, a key reactive feature in many cascade reactions. nih.gov Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single pot, often rely on such functionalities to build molecular complexity efficiently. rsc.org A hypothetical multicomponent reaction could involve this compound, a nucleophile, and another component that reacts with an intermediate formed in situ, leading to the rapid assembly of complex molecules. The principles of multicomponent and cascade reactions suggest that this compound is a suitable candidate for the development of novel, efficient synthetic methodologies. nih.govrsc.org

Potential Applications in Materials Science and Polymer Chemistry Research

Integration into Hyperbranched Polymers for End-Group Modification

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are distinct from linear polymers and perfectly branched dendrimers. instras.comprimescholars.com They are often synthesized in a one-step procedure and are characterized by a large number of terminal functional groups. primescholars.com These end groups are readily accessible for chemical modification, allowing for the tailoring of the polymer's properties, such as solubility, thermal stability, and reactivity. cmu.edu

Acid chlorides are frequently used as reagents to modify the hydroxyl or other functional end groups of hyperbranched polyesters and polyethers. acs.orgresearchgate.net In a relevant study, 4-methoxycinnamoyl chloride was successfully used for the in situ end-group modification of a hyperbranched polyester. acs.org This process involves reacting the acid chloride with the terminal trimethylsiloxy groups of the hyperbranched polymer, converting them into ester groups. acs.org The conversion can be nearly quantitative, demonstrating the efficiency of this modification strategy. acs.org

This approach suggests that 3-Methoxycinnamoyl Chloride could be similarly employed to functionalize the periphery of hyperbranched polymers. The introduction of the methoxycinnamoyl group can significantly alter the polymer's properties. For example, it can increase the glass transition temperature (T₉) and introduce photosensitive or liquid-crystalline behavior, depending on the nature of the end group.

| Modifying Agent (Acid Chloride) | Resulting End Group | Observed Glass Transition Temperature (T₉) |

|---|---|---|

| Acetyl Chloride | -OCOCH₃ | 196 °C |

| Stearoyl Chloride | -OCO(CH₂)₁₆CH₃ | 142 °C |

| 4-Methoxycinnamoyl Chloride | -OCO-CH=CH-C₆H₄-OCH₃ | 220 °C |

| Perfluorooctanoyl Chloride | -OCO(CF₂)₆CF₃ | 172 °C |

The data illustrates that the chemical nature of the end group has a profound impact on the thermal properties of the hyperbranched polymer. The rigid, aromatic structure of the 4-methoxycinnamoyl group leads to a significant increase in the glass transition temperature compared to flexible aliphatic chains like stearoyl groups. acs.org

Development of Novel Polymer Structures through Controlled Synthesis

The controlled synthesis of polymers allows for precise command over molecular weight, architecture, and functionality, leading to the creation of novel materials with advanced properties. researchgate.net The reactivity of this compound makes it a valuable component in strategies aimed at designing complex polymer structures.

By utilizing its dual functionality—the polymerizable double bond and the reactive acyl chloride—this compound can be used in multi-step synthetic approaches. For example, it could first be grafted onto an existing polymer backbone via its acyl chloride group, introducing pendant cinnamoyl moieties. These moieties could then be polymerized or cross-linked in a subsequent step, leading to the formation of graft copolymers or polymer networks.

Furthermore, the principles of controlled radical polymerization or controlled cationic polymerization could be applied to the vinyl group of a cinnamoyl-containing monomer. This would enable the synthesis of block copolymers where one block contains the cinnamoyl functionality, or the creation of polymers with a narrow molecular weight distribution and precisely placed functional groups. Such controlled structures are essential for applications in nanotechnology, drug delivery, and advanced coatings. researchgate.netmdpi.com

Future Research Directions and Theoretical Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of new synthetic routes and the development of advanced catalytic systems are paramount to expanding the utility of 3-methoxycinnamoyl chloride. Future research is gravitating towards reactions that offer higher efficiency, novel molecular scaffolds, and greater control over stereochemistry.

One promising area involves the reaction of this compound with diazo compounds. For instance, its reaction with diazo-n-octane has been shown to produce complex molecules like 1-diazo-1-n-heptyl-4-(3-methoxy) phenyl but-3-ene 2-one and pyrazoline derivatives. researchgate.net The development of novel donor/acceptor carbene intermediates from such reactions, particularly in the presence of chiral dirhodium catalysts, opens avenues for highly selective C-H functionalization reactions. researchgate.net

Furthermore, the application of modern catalytic systems is a key research focus. While traditional methods are effective, the development of palladium-catalyzed reactions, for example, could enable new types of cross-coupling and carbon-carbon bond formations. diva-portal.org Inspired by advancements with other acyl chlorides, research into phase-transfer catalysts, such as cetyltrimethylammonium bromide (CTAB), could lead to more efficient and scalable cyanation and other nucleophilic substitution reactions under milder conditions. researchgate.net The table below summarizes potential catalytic systems for future exploration.

| Catalytic System | Potential Application for this compound | Rationale for Exploration |

| Chiral Rhodium (II) Catalysts | Asymmetric C-H functionalization and cyclopropanation reactions. | Proven efficacy in controlling stereoselectivity in reactions with diazoketones derived from acyl chlorides. researchgate.net |

| Palladium Pincer-Complexes | Stannylation, allylation, and cross-coupling reactions. | Offers high stability and selectivity for forming new C-C and C-heteroatom bonds. diva-portal.org |

| Phase-Transfer Catalysts (e.g., CTAB) | Nucleophilic substitutions (e.g., cyanation, azidation). | Can enhance reaction rates and yields in biphasic systems, avoiding the need for harsh solvents. researchgate.net |

| Copper-Based Catalysts (e.g., CuBr2, CuCN) | Cyanation and other coupling reactions. | Identified as effective catalysts for similar transformations, offering an alternative to more expensive metals. researchgate.net |

In-depth Mechanistic Understanding through Advanced Computational Techniques

Advanced computational chemistry is becoming an indispensable tool for elucidating complex reaction mechanisms, predicting reactivity, and guiding experimental design. For reactions involving this compound, techniques like Density Functional Theory (DFT) are crucial for gaining a deeper mechanistic understanding.

Computational studies have already provided insights into related reactions. For example, DFT calculations have been used to model the electrophilic attack on bis-allylpalladium intermediates, revealing the origins of regio- and stereoselectivity. diva-portal.org Similarly, for rhodium-catalyzed C-H insertion reactions, computational models have shown that the process is initiated by a hydride transfer, followed by C-C bond formation. researchgate.net

Future theoretical work could focus on:

Modeling Transition States: Using DFT to map the energy profiles of potential reaction pathways, identifying transition states and intermediates to predict the most favorable routes.

Catalyst-Substrate Interactions: Simulating the interaction of this compound with various catalytic systems to understand the electronic and steric factors that govern catalyst performance and selectivity. rsc.org

pKa Prediction: Employing structure-based tools to predict how substitutions on the aromatic ring or modifications to the cinnamoyl backbone could alter the reactivity of the acyl chloride group under different pH conditions. mdpi.com

These computational approaches allow for the rapid screening of reaction conditions and catalysts in silico, saving significant experimental time and resources while providing a fundamental understanding of the underlying chemical principles. rsc.org

Design and Synthesis of Functionally Tailored Derivatives

The acyl chloride group in this compound is a highly reactive handle for the synthesis of a diverse range of derivatives with tailored functionalities. Future research will likely focus on creating novel compounds with specific biological, optical, or material properties.

A key strategy involves reacting this compound with various nucleophiles. For example, reacting it with different hydrazine (B178648) compounds can yield a library of 3-methoxycinnamoyl hydrazides. researchgate.net This approach is analogous to the synthesis of p-methoxycinnamoyl hydrazides, which have been investigated for their potential as anticancer agents by targeting enzymes like cyclooxygenase-2 (COX-2). researchgate.net

The synthesis of functionally tailored derivatives can be categorized as follows:

| Derivative Class | Synthetic Precursor | Potential Functionality |

| Hydrazides | Hydrazine or substituted hydrazines | Biological activity (e.g., anticancer, antimicrobial). researchgate.net |

| Diazoketones | Diazomethane or other diazoalkanes | Precursors for carbenoid chemistry, enabling C-H insertion and cyclopropanation. researchgate.net |

| Pyrazolines | Reaction with diazoalkanes | Heterocyclic scaffolds with potential pharmacological applications. researchgate.net |

| Esters & Amides | Alcohols, phenols, and amines | Fine-tuning of physical properties (e.g., solubility, stability) and biological activity. |

The design of these derivatives is often guided by molecular docking studies, which can predict how a synthesized molecule will bind to a specific biological target, allowing for the rational design of more potent and selective compounds. researchgate.net

Green Chemistry Innovations in Manufacturing and Lifecycle Assessment

The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes to reduce environmental impact and improve safety. uniroma1.itresearchgate.net Future research into the production and use of this compound will undoubtedly incorporate these principles.

Green Manufacturing: A significant innovation would be the shift from batch processing to continuous flow production. mdpi.com Continuous flow chemistry offers enhanced safety by minimizing the volume of reactive intermediates at any given time, improved heat transfer, and higher reproducibility. nih.gov For the synthesis of an acyl chloride like 3-chloropropionyl chloride, a continuous flow process was shown to be safer and more efficient, achieving high conversion in minutes at mild temperatures. nih.gov Applying this technology to the synthesis of this compound could significantly reduce reaction times and the use of excess reagents.

Other green innovations include:

Alternative Solvents: Replacing traditional volatile organic compounds with greener solvents like glycerol (B35011) or ethyl lactate, which are derived from renewable resources. mdpi.com

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric ones to minimize waste. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Lifecycle Assessment (LCA): A comprehensive Lifecycle Assessment is a critical future direction. An LCA evaluates the environmental impact of a chemical throughout its entire lifecycle—from the sourcing of raw materials and the manufacturing process to its use in synthesizing derivatives and its ultimate disposal or degradation. researchgate.net For this compound, this would involve analyzing the sustainability of its precursors, the energy consumption and waste generated during its synthesis, and the environmental fate of its subsequent products. Such an assessment would provide a holistic view of its environmental footprint and guide the development of more sustainable alternatives.

Q & A

Basic Research Questions

What are the key safety protocols for handling 3-Methoxycinnamoyl Chloride in laboratory settings?

This compound, as an acyl chloride, requires stringent safety measures:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- First Aid : In case of skin contact, wash immediately with soap and water for 15+ minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .

- Waste Disposal : Segregate waste in airtight containers and coordinate with certified hazardous waste disposal services to avoid environmental contamination .

What is a standard synthetic route for this compound?

A common method involves reacting 3-methoxycinnamic acid with thionyl chloride (SOCl₂):

Reaction Setup : Reflux equimolar amounts of 3-methoxycinnamic acid and SOCl₂ under anhydrous conditions at 70–80°C for 4–6 hours.

Purification : Remove excess SOCl₂ via vacuum distillation. Recrystallize the crude product in dry hexane or dichloromethane .

Key Considerations : Monitor reaction completion using TLC (hexane:ethyl acetate, 3:1) and ensure moisture-free conditions to prevent hydrolysis.

How is the purity and structural integrity of this compound verified?

-

Analytical Techniques :

Method Parameters Expected Outcomes ¹H NMR (CDCl₃) δ 7.4–7.2 (aromatic protons), δ 3.9 (OCH₃), δ 6.5–7.1 (vinyl protons) Confirm absence of unreacted acid (δ 12–14 ppm for -COOH) IR ~1770 cm⁻¹ (C=O stretch), ~730 cm⁻¹ (C-Cl stretch) Ensure no OH bands (~2500–3500 cm⁻¹) from hydrolysis HPLC C18 column, acetonitrile/water (70:30) Purity ≥98% with single peak retention -

Moisture Testing : Karl Fischer titration to confirm water content <0.1% .

Advanced Research Questions

How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic acyl substitution?

The methoxy group at the 3-position acts as an electron-donating group, activating the aromatic ring via resonance. This enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Experimental Validation : Compare reaction rates with non-substituted cinnamoyl chloride using kinetic studies (e.g., UV-Vis monitoring at 240 nm for intermediate formation) .

- Mechanistic Insight : Density Functional Theory (DFT) calculations can map charge distribution to correlate substituent effects with reactivity.

What strategies mitigate hydrolysis of this compound during long-term storage?

- Storage Conditions :

- Stabilization Additives : Introduce 1–2% triethylamine to neutralize trace HCl generated during hydrolysis .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks, monitoring purity via HPLC .

How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from:

- Reagent Quality : Ensure anhydrous solvents (e.g., THF, DMF) via molecular sieves.

- Stoichiometric Ratios : Optimize nucleophile:acyl chloride ratios (e.g., 1.2:1 for amines) to account by-product formation.

- Workup Procedures : Use pH-controlled extraction (e.g., NaHCO₃ for acid removal) to minimize product loss .

Case Study : If a reported amidation yield is 70% vs. your 50%, re-examine reaction time, temperature, and catalyst presence (e.g., DMAP).

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.